4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c1-14-2-11-19-20(12-14)27-22(25-19)17-7-9-18(10-8-17)24-21(26)16-5-3-15(13-23)4-6-16/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRRYHPBDHPUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Benzothiazole Ring
Methoxy Substitution (MMV001239)
- Compound: 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239).
- Key Differences : Incorporates a 5-methoxy group on benzothiazole and an additional pyridylmethyl substituent.
- Biological Insights: No reported cytotoxicity against 3T3 or HEK 293 cells; hypothesized as a CYP51 inhibitor due to the pyridyl motif .
- Synthesis: Purchased from Life Chemicals Inc.
Bromo and Nitro Substitutions
- Compound 1 : 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (Molecular weight: 423.33 g/mol).
- Compound 2 : 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS: 289491-08-3).
- Applications : Bromo derivatives are often used in cross-coupling reactions, suggesting utility in further functionalization .
Heterocyclic Core Modifications
Benzimidazole Analogs (PB5)
- Compound: 4-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB5).
- Key Differences : Replaces benzothiazole with a benzimidazole ring, which has distinct electronic properties due to nitrogen positioning.
- Synthesis : Yielded 68% via condensation reactions, comparable to benzothiazole-based syntheses .
Triazole-Thiazole Hybrids
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).
Benzamide Moiety Variations
Methoxy-Substituted Benzamides
- Compound 1 : 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS: 91506-71-7).
- Compound 2 : 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide.
Halogenated Derivatives
- Example : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide.
- Key Differences: Replaces the cyanophenyl group with a tetrahydrothiophene-carboxamide, which may reduce planarity and alter binding modes .
Key Research Findings
- Synthetic Feasibility : Bromo and nitro derivatives (e.g., CAS 289491-08-3) are synthetically accessible but may require additional purification steps due to higher molecular complexity .
- Biological Activity : Lack of cytotoxicity in MMV001239 highlights the importance of substituent selection for therapeutic safety .
Biological Activity
4-Cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group and a benzothiazole moiety, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Coupling Reaction : The resulting benzothiazole derivative is coupled with 4-cyanobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole moiety is known for its interactions with various enzymes and receptors, which can modulate their activity. The cyano group enhances the compound's binding affinity through hydrogen bonding and other interactions, potentially leading to significant biological effects.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It may inhibit key inflammatory pathways by targeting specific enzymes involved in the inflammatory response, similar to other benzothiazole derivatives that have shown efficacy in reducing inflammation in preclinical models.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
